

# comparative pharmacokinetics of leflunomide across different patient populations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Leflunomide

CAS No.: 75706-12-6

Cat. No.: S532718

[Get Quote](#)

## Comparative Pharmacokinetics of Leflunomide

The table below synthesizes data from specific population pharmacokinetic studies on **leflunomide's** active metabolite (A771726 or M1).

Patient Population	Sample Size & Characteristics	Structural PK Model	Key Covariates	Dosing Recommendations	Citation
Pediatric JRA Patients	73 subjects, 3-17 years old [1]	One-compartment model with first-order input [1]	Body weight (weak correlation with CL/F, strong with V/F) [1]	10 mg/d (10-20 kg); 15 mg/d (20-40 kg); 20 mg/d (>40 kg) [1]	[1]
Korean Healthy Adults	50 healthy male volunteers [2]	Two-compartment model with first-order absorption and EHC [2]	Body weight (allometric scaling) [2]	Loading dose: +15 mg per 10 kg WT increment. Maintenance: 15 mg (50 kg), 20 mg (60-80 kg), 25 mg (90 kg) [2]	[2]

Patient Population	Sample Size & Characteristics	Structural PK Model	Key Covariates	Dosing Recommendations	Citation
Adult RA Patients	23 RA patients [3]	Steady-state infusion model [3]	Age (statistically significant, but not clinically important) [3]	A plasma A771726 concentration of 50 mg/L is associated with better disease control than 30 mg/L [3]	[3]

## Experimental Protocols and Methodologies

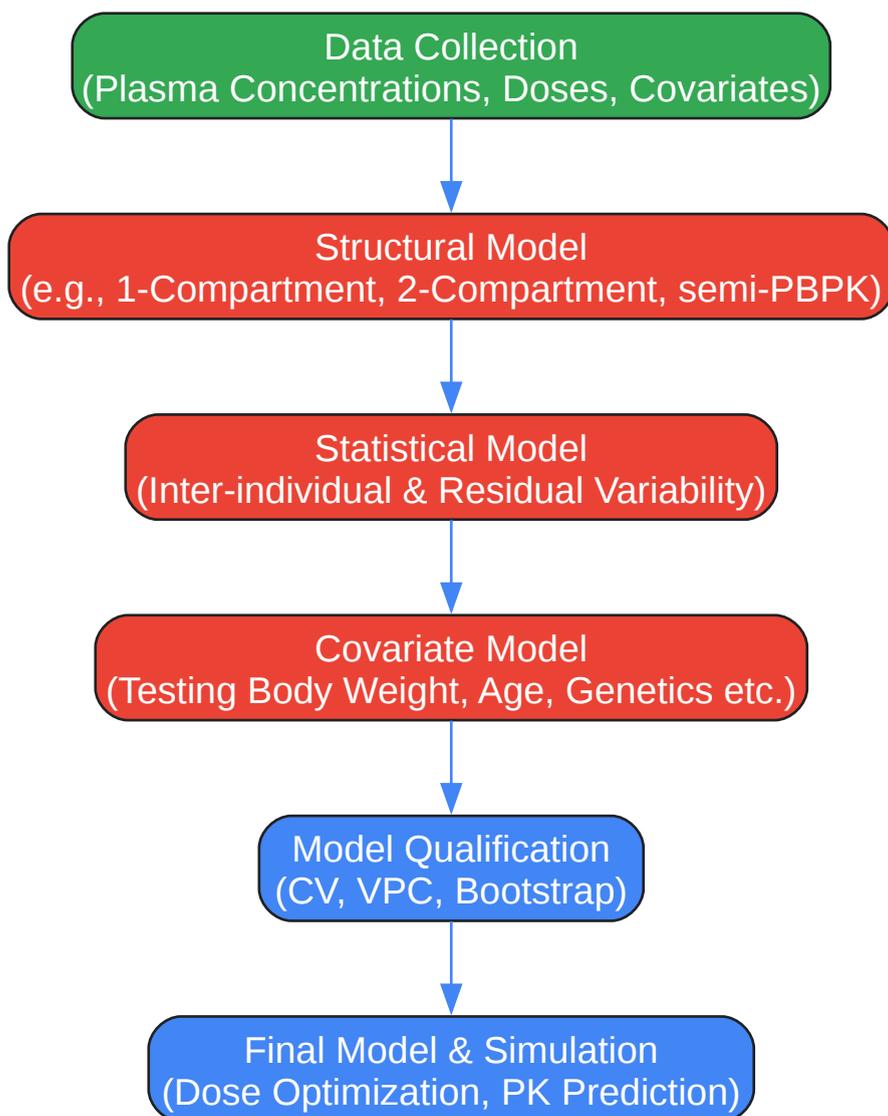
The comparative data is derived from sophisticated modeling approaches. Here are the detailed methodologies for the key studies cited.

- **Population Studied:** 73 pediatric subjects (3-17 years) with polyarticular course Juvenile Rheumatoid Arthritis (JRA) [1].
- **Data Collection:** 674 plasma concentrations of the active metabolite M1 were collected from two clinical studies [1].
- **Modeling Software:** Nonlinear mixed-effects modeling (NONMEM) was used for analysis [1].
- **Model Development:** A one-compartment pharmacokinetic model with first-order absorption and elimination was developed. Body weight was incorporated as a covariate on clearance (CL/F) and volume of distribution (V/F) using allometric scaling [1].
- **Model Qualification:** The final model was qualified using techniques like cross-study evaluation and predictive performance checks [1].
- **Dosing Simulations:** Monte Carlo simulations were performed to predict steady-state concentrations (C<sub>ss</sub>) for various dosing regimens. The goal was to achieve C<sub>ss</sub> values in pediatric patients comparable to those in adults [1].
- **Population Studied:** 50 healthy male Korean volunteers [2].

- **Data Collection:** Plasma concentration data after a single 40 mg oral dose of **leflunomide** [2].
- **Modeling Software:** Nonlinear mixed-effects modeling (NONMEM) [4].
- **Model Development:** A two-compartment model was developed, which incorporated **enterohepatic circulation (EHC)** to explain the observed multiple peaks in the concentration-time profile. Allometric scaling was used to account for the influence of body weight [2].
- **Covariate Analysis:** Various demographic covariates were tested, but only body weight was found to be significant [2].
- **Dose Optimization:** Using the final model, 1000 virtual subjects were simulated across different weight groups (50, 60, 70, 80, 90 kg). Doses were optimized to match the target concentration achieved in a 70 kg subject receiving the standard regimen (loading dose: 100 mg/day for 3 days; maintenance: 20 mg/day) [2].
- **Population Studied:** 23 adult patients with Rheumatoid Arthritis (RA) on **leflunomide** therapy for at least 3 months [3].
- **Study Design:** A cross-sectional study where A771726 concentrations and disease activity measures were assessed at a single time point. Some patients provided additional samples within a dosing interval to better characterize pharmacokinetics [3].
- **Analysis Software:** NONMEM was used for population pharmacokinetic analysis [3].
- **PK Model:** A steady-state infusion model was used. The volume of distribution (V/F) was fixed to a literature value, and population estimates for apparent clearance (CL/F) were sought [3].
- **Covariate Analysis:** Factors screened for influence on CL/F included weight, age, gender, and estimated creatinine clearance [3].
- **Concentration-Effect Analysis:** Clinical disease activity measures (e.g., swollen joint count, pain, SF-36 scores) were statistically compared against measured A771726 concentrations [3].

## Advanced Pharmacokinetic Modeling Workflow

The following diagram illustrates the general workflow for developing a population pharmacokinetic model, as applied in the cited studies.



[Click to download full resolution via product page](#)

## Key Conclusions for Drug Development Professionals

- **Body Weight is a Critical Covariate:** Consistently identified as a significant factor for dose individualization across populations, from pediatrics to Korean adults [1] [2]. Dosing strategies should incorporate allometric scaling for more accurate predictions.
- **Model Complexity Informs Precision:** The choice of structural model (one-compartment vs. two-compartment with EHC) depends on the richness of the data. Incorporating physiological processes

like EHC is crucial for accurately describing the long half-life and concentration profiles of teriflunomide [2] [4].

- **Therapeutic Drug Monitoring (TDM) Potential:** The demonstrated concentration-effect relationship in adults and the high interindividual variability support the utility of TDM. Targeting a steady-state concentration around 50 mg/L may improve efficacy in adult RA patients [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. of the active metabolite of Population ... pharmacokinetics leflunomide [pubmed.ncbi.nlm.nih.gov]
2. Development of a population pharmacokinetic model and ... [pubmed.ncbi.nlm.nih.gov]
3. Population pharmacokinetics and association between ... [pmc.ncbi.nlm.nih.gov]
4. Semiphysiologically Based Pharmacokinetic Model of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [comparative pharmacokinetics of leflunomide across different patient populations]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b532718#comparative-pharmacokinetics-of-leflunomide-across-different-patient-populations>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)